An In-depth Technical Guide on the Chemical Properties of Ioversol Hydrolysate-1
An In-depth Technical Guide on the Chemical Properties of Ioversol Hydrolysate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioversol is a non-ionic, low-osmolar iodinated contrast agent widely utilized in diagnostic imaging procedures such as computed tomography (CT) and angiography.[1] The stability and impurity profile of such agents are of paramount importance in ensuring patient safety and diagnostic accuracy. One of the potential degradation products of Ioversol is its hydrolysate, referred to as Ioversol hydrolysate-1. This technical guide provides a comprehensive overview of the known chemical properties of Ioversol hydrolysate-1, based on available data.
Ioversol hydrolysate-1, identified by the CAS number 77868-40-7, is chemically known as N1,N3-bis(2,3-dihydroxypropyl)-5-(2-hydroxyacetamido)-2,4,6-triiodoisophthalamide.[2] It is formed through the hydrolysis of the N-(2-hydroxyethyl)glycolamido side chain of the Ioversol molecule. Understanding the chemical characteristics of this hydrolysate is crucial for the development of stable Ioversol formulations and for the analytical monitoring of its purity.
Chemical and Physical Properties
The following table summarizes the key physico-chemical properties of Ioversol hydrolysate-1. It should be noted that some of these values are predicted through computational models and may not represent experimentally determined data.
| Property | Value | Source |
| CAS Number | 77868-40-7 | [2] |
| Molecular Formula | C₁₆H₂₀I₃N₃O₈ | Various Chemical Suppliers |
| Molecular Weight | 763.06 g/mol | Various Chemical Suppliers |
| Appearance | White to off-white solid | Various Chemical Suppliers |
| Boiling Point (Predicted) | 784.1 ± 60.0 °C | Various Chemical Suppliers |
| Density (Predicted) | 2.367 g/cm³ | Various Chemical Suppliers |
| pKa (Predicted) | 10.57 ± 0.70 | Various Chemical Suppliers |
| Water Solubility | Information not available | |
| Melting Point | Information not available |
Experimental Protocols
Detailed experimental protocols for the specific synthesis, isolation, and characterization of Ioversol hydrolysate-1 are not extensively described in publicly available literature. The formation of this hydrolysate is primarily mentioned in the context of impurity analysis during the synthesis and stability testing of Ioversol.
General Hydrolysis Procedure (Inferred from Synthesis Patents)
The hydrolysis of Ioversol to yield Ioversol hydrolysate-1 can be inferred as a potential side reaction under certain conditions during the manufacturing process of Ioversol. The synthesis of Ioversol involves multiple steps, including the reaction of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide with chloroacetyl chloride and subsequent reaction with 2-chloroethanol. Hydrolysis can occur as an undesirable side reaction, particularly in the presence of acidic or basic conditions and elevated temperatures.
A generalized, conceptual protocol for the forced degradation of Ioversol to produce its hydrolysate for analytical purposes would involve:
-
Dissolution: Dissolving a known quantity of Ioversol in an appropriate solvent system (e.g., water, methanol/water).
-
Stress Conditions: Subjecting the solution to hydrolytic stress. This can be achieved by:
-
Acidic Hydrolysis: Adding a mineral acid (e.g., HCl, H₂SO₄) and heating the mixture.
-
Basic Hydrolysis: Adding a base (e.g., NaOH, KOH) and heating the mixture.
-
Neutral Hydrolysis: Refluxing the solution in water for an extended period.
-
-
Monitoring: Tracking the progress of the hydrolysis reaction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the Ioversol peak and the appearance of the Ioversol hydrolysate-1 peak.
-
Isolation and Purification: Once a significant amount of the hydrolysate is formed, the product would need to be isolated from the reaction mixture. This could involve neutralization, solvent evaporation, and purification techniques like preparative chromatography or crystallization.
-
Characterization: The structure and purity of the isolated Ioversol hydrolysate-1 would then be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Note: The above protocol is a generalized representation. Specific reaction conditions such as temperature, pH, and reaction time would need to be optimized to selectively produce Ioversol hydrolysate-1.
Signaling Pathways and Logical Relationships
The formation of Ioversol hydrolysate-1 is a chemical transformation rather than a biological signaling pathway. The logical relationship is a straightforward hydrolysis reaction.
Ioversol Hydrolysis Pathway
The following diagram illustrates the chemical transformation of Ioversol into Ioversol hydrolysate-1.
Caption: Hydrolysis of Ioversol to Ioversol Hydrolysate-1.
Conclusion
This technical guide provides a summary of the currently available chemical information for Ioversol hydrolysate-1. While fundamental physico-chemical properties have been identified, there is a notable lack of detailed experimental protocols for its synthesis and characterization, as well as a scarcity of spectroscopic data in the public domain. For researchers and professionals in drug development, this highlights an area where further investigation is warranted to fully characterize this important impurity and degradation product of Ioversol. A thorough understanding of Ioversol hydrolysate-1 is essential for ensuring the quality, safety, and efficacy of Ioversol-containing contrast media.
